molecular formula C4H5Cl2FN4 B13072022 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride

Cat. No.: B13072022
M. Wt: 199.01 g/mol
InChI Key: HUKIZBBMXSUVTH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride is a chemical compound with the molecular formula C4H4ClFN4·HCl It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride typically involves the reaction of 2-chloro-5-fluoropyrimidine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Chloro-5-fluoropyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{2-Chloro-5-fluoro-4-hydrazinylpyrimidine} ]

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include oxidized derivatives of the hydrazinyl group.

    Reduction Reactions: Products include reduced forms of the hydrazinyl group.

Scientific Research Applications

2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-4-hydrazinylpyrimidine hydrochloride.

    2-Chloro-4-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.

    5-Fluoro-2-hydrazinylpyrimidine: A compound with a similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity. The hydrazinyl group further enhances its versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C4H5Cl2FN4

Molecular Weight

199.01 g/mol

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C4H4ClFN4.ClH/c5-4-8-1-2(6)3(9-4)10-7;/h1H,7H2,(H,8,9,10);1H

InChI Key

HUKIZBBMXSUVTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NN)F.Cl

Origin of Product

United States

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